molecular formula C24H36Cl2N2O2S B13745700 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride CAS No. 22261-67-2

1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride

Cat. No.: B13745700
CAS No.: 22261-67-2
M. Wt: 487.5 g/mol
InChI Key: MEVDEGMZXZGVKQ-UHFFFAOYSA-N
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Description

1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the isopentyloxy group, and the attachment of the thienyl and propanone moieties. Common reagents used in these reactions include:

    Piperazine: A starting material for the formation of the piperazine ring.

    Isopentyl alcohol: Used to introduce the isopentyloxy group.

    Thiophene: A precursor for the thienyl group.

    Propanone: Used in the final step to form the propanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the thienyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying the effects of piperazine derivatives on biological systems.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, monohydrochloride
  • 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, free base

Uniqueness

1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

22261-67-2

Molecular Formula

C24H36Cl2N2O2S

Molecular Weight

487.5 g/mol

IUPAC Name

3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride

InChI

InChI=1S/C24H34N2O2S.2ClH/c1-20(2)11-17-28-23(21-7-4-3-5-8-21)19-26-15-13-25(14-16-26)12-10-22(27)24-9-6-18-29-24;;/h3-9,18,20,23H,10-17,19H2,1-2H3;2*1H

InChI Key

MEVDEGMZXZGVKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=CS2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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